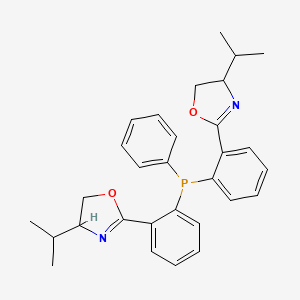
(4S,4'S)-2,2'-((Phenylphosphinediyl)bis(2,1-phenylene))bis(4-isopropyl-4,5-dihydrooxazole)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4S,4’S)-2,2’-((Phenylphosphinediyl)bis(2,1-phenylene))bis(4-isopropyl-4,5-dihydrooxazole) is a chiral ligand used in asymmetric synthesis. This compound is known for its ability to facilitate enantioselective reactions, making it valuable in the production of pharmaceuticals and fine chemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S)-2,2’-((Phenylphosphinediyl)bis(2,1-phenylene))bis(4-isopropyl-4,5-dihydrooxazole) typically involves the following steps:
Formation of the Oxazole Rings: The oxazole rings are synthesized through a cyclization reaction involving an amino alcohol and a carboxylic acid derivative.
Phosphine Ligand Attachment: The phenylphosphine moiety is introduced through a coupling reaction with the bis(2,1-phenylene) backbone.
Chiral Resolution: The final step involves resolving the chiral centers to obtain the desired (4S,4’S) configuration.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining precise temperature conditions to ensure optimal reaction kinetics.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
化学反应分析
Types of Reactions
(4S,4’S)-2,2’-((Phenylphosphinediyl)bis(2,1-phenylene))bis(4-isopropyl-4,5-dihydrooxazole) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the oxazole rings to their corresponding alcohols.
Substitution: The phenylphosphine moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Alcohol derivatives of the oxazole rings.
Substitution: Various substituted phosphine derivatives.
科学研究应用
(4S,4’S)-2,2’-((Phenylphosphinediyl)bis(2,1-phenylene))bis(4-isopropyl-4,5-dihydrooxazole) has several applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric catalysis to produce enantiomerically pure compounds.
Biology: Investigated for its potential in enzyme inhibition studies.
Medicine: Explored for its role in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and specialty materials.
作用机制
The compound exerts its effects through the following mechanisms:
Chiral Induction: The chiral centers in the oxazole rings induce enantioselectivity in catalytic reactions.
Coordination Chemistry: The phenylphosphine moiety coordinates with metal centers to form active catalytic complexes.
Molecular Targets: The compound targets specific substrates in asymmetric synthesis, facilitating the formation of enantiomerically enriched products.
相似化合物的比较
Similar Compounds
(4R,4’R)-2,2’-((Phenylphosphinediyl)bis(2,1-phenylene))bis(4-isopropyl-4,5-dihydrooxazole): The enantiomer of the compound .
(4S,4’S)-2,2’-((Diphenylphosphinediyl)bis(2,1-phenylene))bis(4-isopropyl-4,5-dihydrooxazole): A similar compound with diphenylphosphine instead of phenylphosphine.
Uniqueness
(4S,4’S)-2,2’-((Phenylphosphinediyl)bis(2,1-phenylene))bis(4-isopropyl-4,5-dihydrooxazole) is unique due to its specific chiral configuration and the presence of the phenylphosphine moiety, which imparts distinct catalytic properties compared to its analogs.
属性
分子式 |
C30H33N2O2P |
|---|---|
分子量 |
484.6 g/mol |
IUPAC 名称 |
phenyl-bis[2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]phosphane |
InChI |
InChI=1S/C30H33N2O2P/c1-20(2)25-18-33-29(31-25)23-14-8-10-16-27(23)35(22-12-6-5-7-13-22)28-17-11-9-15-24(28)30-32-26(19-34-30)21(3)4/h5-17,20-21,25-26H,18-19H2,1-4H3 |
InChI 键 |
UIPLMJWAYDPXCJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1COC(=N1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4C5=NC(CO5)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[4-(2-Aminoethyl)-2-chlorophenoxy]pyridine-3-carboxamide](/img/structure/B12516937.png)
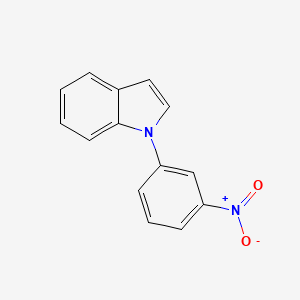
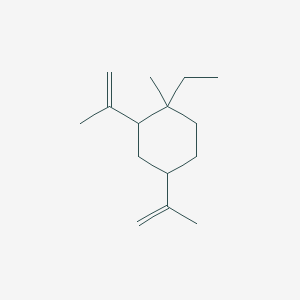
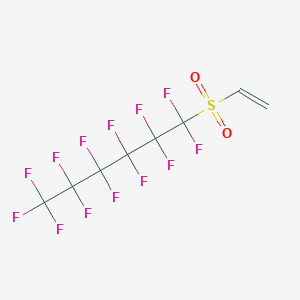
![6-amino-5-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-N-[4-(3,5-dimethylpiperazine-1-carbonyl)phenyl]pyridazine-3-carboxamide dihydrochloride](/img/structure/B12516955.png)
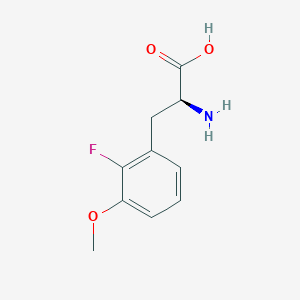
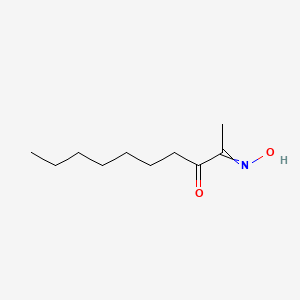
![2-[4-(Hexyloxy)-2-methylphenoxy]ethan-1-ol](/img/structure/B12516968.png)
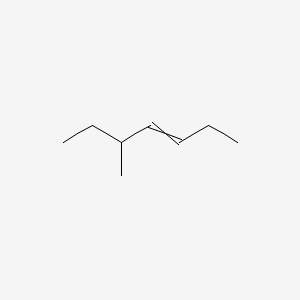
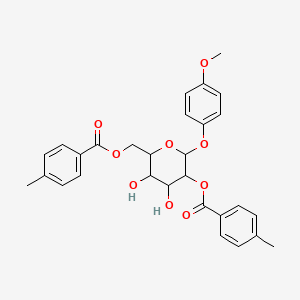

![2-Butyl-6-ethynyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B12516998.png)
![1,1'-[1,2-Bis(4-fluorophenyl)ethene-1,2-diyl]dibenzene](/img/structure/B12517007.png)

